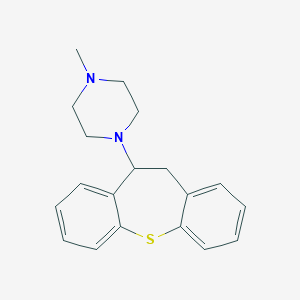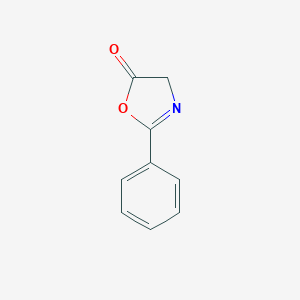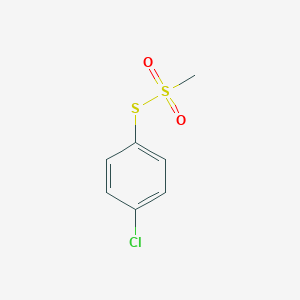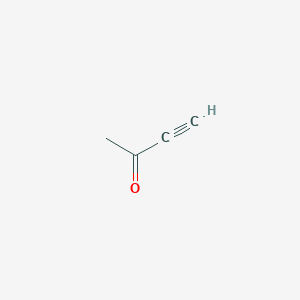
4-(Benzyloxy)benzamide
Übersicht
Beschreibung
“4-(Benzyloxy)benzamide” is a chemical compound with the CAS Number: 56442-43-4 . Its molecular weight is 227.26 . The IUPAC name for this compound is 4-(benzyloxy)benzamide .
Synthesis Analysis
The synthesis of benzamide derivatives, including “4-(Benzyloxy)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .
Molecular Structure Analysis
The molecular structure of “4-(Benzyloxy)benzamide” is represented by the linear formula C14H13NO2 . The InChI code for this compound is 1S/C14H13NO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Benzyloxy)benzamide” include its molecular weight of 227.26 .
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Applications
4-(Benzyloxy)benzamide derivatives have been synthesized and evaluated for their potential as anti-tubercular agents. These compounds have shown promising activity against Mycobacterium tuberculosis with IC50 values of less than 1 µg/mL. The molecular docking studies suggest that certain derivatives are particularly active, indicating their potential as lead compounds in anti-tubercular drug discovery .
Synthesis of Schiff Bases
The compound serves as a key intermediate in the synthesis of Schiff bases, which are then used to create a variety of azetidinone derivatives through Staudinger reactions. These derivatives are further explored for their biological activities, including anti-tubercular properties .
ADMET Properties Analysis
The synthesized azetidinone derivatives of 4-(Benzyloxy)benzamide have been analyzed for their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This analysis is crucial for determining the potential of these compounds as drug candidates, ensuring they meet the necessary criteria for a successful therapeutic agent .
Cytotoxicity Evaluation
In addition to anti-tubercular activity, these compounds have been tested for cytotoxicity against human cancer cell lines, such as HeLa cells. The non-cytotoxic nature of these compounds makes them safer options for further development as medications .
Cell Permeability and Drug Design
Theoretical evaluations based on Lipinski’s rule of five have been conducted to assess the cell permeability of these derivatives. This is a critical step in drug design, as it helps to rationalize the biological results and supports the development of compounds with optimal pharmacokinetic properties .
Ultrasound-Assisted Synthesis
4-(Benzyloxy)benzamide has been used in ultrasound-assisted synthesis processes as a green chemistry approach. This method enhances the yield and reduces the reaction time, making the synthesis of pharmaceutical compounds more environmentally friendly and efficient .
Molecular Docking Studies
Molecular docking studies have been performed with the derivatives of 4-(Benzyloxy)benzamide to understand their interactions with essential enzymes of Mycobacterium tuberculosis. These studies help in identifying the binding efficiency and specificity of the compounds, which is vital for drug development .
Physicochemical Evaluation
The physicochemical properties of the azetidinone derivatives have been evaluated to ensure their suitability as drug candidates. This includes studying their stability, solubility, and overall behavior in different environments, which affects their efficacy and safety as drugs .
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the potential applications of “4-(Benzyloxy)benzamide” and its derivatives. For instance, some derivatives of “4-(Benzyloxy)benzamide” have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB) . Further studies could explore these therapeutic potentials in more depth.
Wirkmechanismus
Target of Action
The primary target of 4-(Benzyloxy)benzamide is the enzyme Diphtheria toxin-like ADP-ribosyltranferases (ARTD) 10 . This enzyme carries out mono-ADP-ribosylation of a range of cellular proteins, affecting their activities .
Mode of Action
4-(Benzyloxy)benzamide interacts with its target, ARTD10, by binding to it and inhibiting its function . This results in a decrease in the mono-ADP-ribosylation of cellular proteins .
Biochemical Pathways
The inhibition of ARTD10 by 4-(Benzyloxy)benzamide affects several biochemical pathways. ARTD10 shuttles between the cytoplasm and nucleus, influencing signaling events in both compartments . These include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling and S phase DNA repair .
Pharmacokinetics
It has been found to be potent (ic50 = 230 nm) and selective
Result of Action
The result of 4-(Benzyloxy)benzamide’s action is the rescue of cells from ARTD10-induced cell death . This is achieved through the inhibition of ARTD10, which when overexpressed, induces cell death .
Eigenschaften
IUPAC Name |
4-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKRXFXJKMFKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369404 | |
| Record name | 4-Benzyloxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)benzamide | |
CAS RN |
56442-43-4 | |
| Record name | 4-Benzyloxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological activity has been explored for 4-(Benzyloxy)benzamide derivatives?
A1: Research has investigated the anticonvulsant activity of 4-(Benzyloxy)benzamide derivatives. [] Specifically, these compounds were tested in rodent models for their effects on maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (ScMet).
Q2: Were any of the tested 4-(Benzyloxy)benzamide derivatives particularly promising as anticonvulsants?
A2: Yes, a 2N-methylaminoethanol derivative of 4-(Benzyloxy)benzamide (compound II in the study) demonstrated notable anti-MES activity in mice. [] This compound showed a protective index (TD50/ED50) of 2.536, surpassing that of valproate, a known anticonvulsant drug. This finding suggests potential for further development of this specific derivative as a treatment for epilepsy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


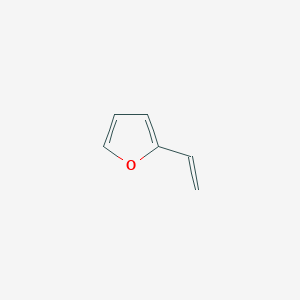
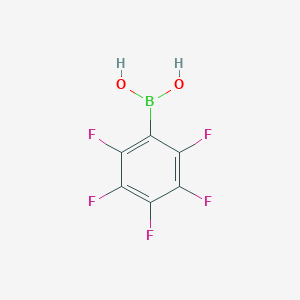

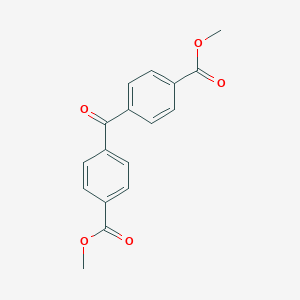

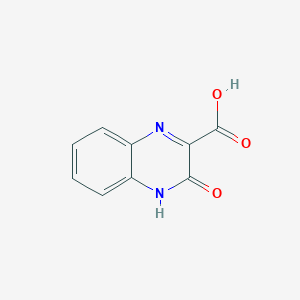
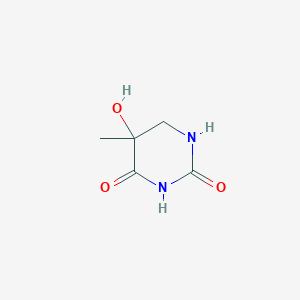
![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)

